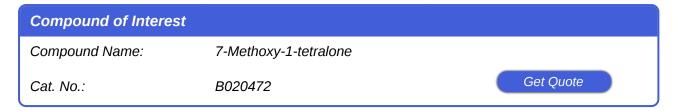


7-Methoxy-1-tetralone: A Comprehensive Technical Review of its Antitumorigenic Properties

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For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxy-1-tetralone (7-MT) is a bicyclic organic compound that has emerged as a molecule of significant interest in oncological research.[1][2] Structurally characterized by a tetralone core with a methoxy group at the seventh position, this compound has demonstrated potent antitumor activities, particularly in the context of hepatocellular carcinoma (HCC).[1] This technical guide provides an in-depth review of the existing research on **7-Methoxy-1-tetralone**, encompassing its chemical and physical properties, synthesis, biological activities, and mechanism of action. The information is presented to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel cancer therapeutics.

Chemical and Physical Properties

7-Methoxy-1-tetralone, with the CAS number 6836-19-7, is a white to off-white solid at room temperature.[3][4] It is characterized by the molecular formula C₁₁H₁₂O₂ and a molecular weight of 176.21 g/mol . The compound is generally insoluble in water but exhibits solubility in common organic solvents.



Property	Value	Reference
CAS Number	6836-19-7	
Molecular Formula	C11H12O2	-
Molecular Weight	176.21 g/mol	-
Appearance	White to off-white solid	-
Melting Point	59-63 °C	-
Solubility	Insoluble in water, soluble in organic solvents	-

Synthesis

The primary synthetic route for **7-Methoxy-1-tetralone** is through an intramolecular Friedel-Crafts acylation reaction. This method involves the cyclization of a precursor molecule, typically a substituted butyric acid, in the presence of a Lewis acid catalyst. While various modifications to this approach exist, the core principle remains a cornerstone of its synthesis.

Experimental Protocol: Intramolecular Friedel-Crafts Acylation

A general procedure for the synthesis of tetralones via intramolecular Friedel-Crafts acylation is as follows:

- Starting Material Preparation: The appropriate 4-arylbutyric acid precursor is synthesized or obtained commercially.
- Reaction Setup: The 4-arylbutyric acid is dissolved in a suitable inert solvent, such as dichloromethane, under an inert atmosphere (e.g., nitrogen or argon).
- Catalyst Addition: A Lewis acid catalyst, such as aluminum chloride or polyphosphoric acid, is added portion-wise to the reaction mixture at a controlled temperature, often at 0 °C to manage the exothermic reaction.



- Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for a specified period, typically several hours, to ensure complete cyclization. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up: Upon completion, the reaction is quenched by the slow addition of ice-water. The organic layer is separated, and the aqueous layer is extracted with the same organic solvent.
- Purification: The combined organic layers are washed with a mild base (e.g., saturated sodium bicarbonate solution) and brine, then dried over an anhydrous salt (e.g., sodium sulfate). The solvent is removed under reduced pressure, and the crude product is purified by a suitable method, such as column chromatography or recrystallization, to yield the pure 7-Methoxy-1-tetralone.

Biological Activity and Mechanism of Action

The primary biological activity of **7-Methoxy-1-tetralone** that has been extensively investigated is its potent antitumor effect. Research has shown that it can inhibit cancer cell proliferation and migration, and induce apoptosis, particularly in hepatocellular carcinoma cells.

In Vitro Studies

Studies on human hepatocellular carcinoma (HepG2) and normal human liver (LO2) cell lines have provided significant insights into the cytotoxic and cytostatic effects of **7-Methoxy-1-tetralone**.



Cell Line	Assay	Concentrati on(s)	Duration	Effect	Reference
HepG2	MTT Assay	0-500 μΜ	48 hours	Inhibition of cell proliferation	
LO2	MTT Assay	31.25-1000 μΜ	48 hours	Anti- proliferative effects	•
HepG2	Flow Cytometry (Annexin V- FITC/PI)	40, 100, 250 μΜ	48 hours	Induction of apoptosis	
HepG2	Wound Healing Assay	100, 250 μΜ	12, 24, 36 hours	Suppression of cell migration	-

In Vivo Studies

The antitumor efficacy of **7-Methoxy-1-tetralone** has also been demonstrated in animal models. In a subcutaneously implanted tumor model using HepG2 cells in nude mice, intraperitoneal administration of **7-Methoxy-1-tetralone** led to a significant inhibition of tumor growth.

Animal Model	Dosing Regimen	Tumor Inhibition Rate	Reference
Nude mice with HepG2 xenografts	80 mg/kg/day	40.57%	
Nude mice with HepG2 xenografts	120 mg/kg/day	51.43%	
Nude mice with HepG2 xenografts	160 mg/kg/day	79.43%	



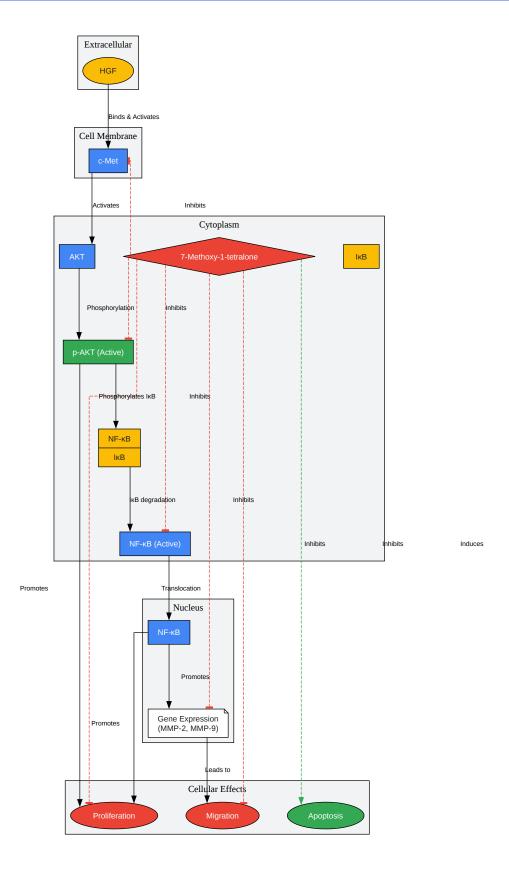
Importantly, these studies also reported that **7-Methoxy-1-tetralone** did not cause significant changes in the body weight or organ indices of the liver and spleen, suggesting a favorable preliminary safety profile.

Mechanism of Action: The c-Met/AKT/NF-κB Signaling Pathway

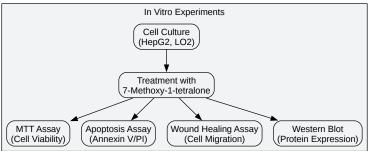
The antitumor effects of **7-Methoxy-1-tetralone** are attributed to its ability to modulate key signaling pathways involved in cancer cell proliferation, survival, and metastasis. The primary pathway implicated is the c-Met/AKT/NF-kB axis.

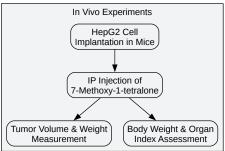
- c-Met Inhibition: 7-Methoxy-1-tetralone has been shown to decrease the protein expression levels of c-Met, a receptor tyrosine kinase that, when activated, can drive tumor growth and invasion.
- Downregulation of p-AKT: By inhibiting c-Met, **7-Methoxy-1-tetralone** subsequently leads to a reduction in the phosphorylation of AKT (p-AKT), a crucial downstream effector of c-Met that promotes cell survival and proliferation.
- Inhibition of NF-κB: The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a transcription factor that plays a pivotal role in inflammation and cancer. **7-Methoxy-1-tetralone** treatment results in decreased protein levels of NF-κB, thereby inhibiting the transcription of its target genes, which are involved in cell proliferation and survival.
- Suppression of MMPs: Matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, are enzymes that degrade the extracellular matrix, facilitating cancer cell invasion and metastasis. The expression of these MMPs is often regulated by the AKT/NF-κB pathway. 7-Methoxy-1-tetralone has been shown to decrease the protein levels of both MMP-2 and MMP-9.











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